molecular formula C16H14N4O2S B2543916 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide CAS No. 2097914-70-8

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide

Cat. No.: B2543916
CAS No.: 2097914-70-8
M. Wt: 326.37
InChI Key: NSKFTSOOXBRZRU-UHFFFAOYSA-N
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Description

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide is a complex organic compound that features an imidazole ring, a benzamido group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the condensation reaction of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the thiophene carboxamide group . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiophene ring, while substitution reactions can introduce new functional groups to the imidazole or benzamido moieties.

Scientific Research Applications

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The benzamido and thiophene groups can also interact with various biological pathways, modulating their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

4-{4-[(1H-imidazol-1-yl)methyl]benzamido}thiophene-3-carboxamide is unique due to the combination of its imidazole, benzamido, and thiophene groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(imidazol-1-ylmethyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-15(21)13-8-23-9-14(13)19-16(22)12-3-1-11(2-4-12)7-20-6-5-18-10-20/h1-6,8-10H,7H2,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKFTSOOXBRZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CSC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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